molecular formula C21H17ClFN3O3S B2768061 N-(3-chloro-4-fluorophenyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide CAS No. 900003-98-7

N-(3-chloro-4-fluorophenyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide

Cat. No. B2768061
CAS RN: 900003-98-7
M. Wt: 445.89
InChI Key: NRXCKUQVGIECFO-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C21H17ClFN3O3S and its molecular weight is 445.89. The purity is usually 95%.
BenchChem offers high-quality N-(3-chloro-4-fluorophenyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chloro-4-fluorophenyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Analysis and Crystallography

Crystal Structures of Related Compounds

Studies on compounds with similar structures to N-(3-chloro-4-fluorophenyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide have provided insights into their folded conformation. The pyrimidine ring's inclination to the benzene ring suggests potential interactions influencing the compound's biological activity and binding properties (S. Subasri et al., 2017; S. Subasri et al., 2016).

Antiviral and Anticancer Applications

Antiviral Activity

Quantum chemical insights into the molecular structure and drug likeness of a similar compound have highlighted its potential antiviral potency, particularly against SARS-CoV-2, due to specific molecular interactions and docking properties (S. Mary et al., 2020).

Anticancer Activity

Novel sulfonamide derivatives, including compounds with structural similarities, have been synthesized and tested for their cytotoxic activities against various cancer cell lines, demonstrating the potential of these molecules in anticancer research (M. Ghorab et al., 2015).

Material Science and Imaging Applications

Polymer and Material Science

Research on thiophenyl-substituted benzidines, which share structural motifs with the compound , has contributed to the development of transparent polyimides with high refractive indices and small birefringences, indicating applications in material science and optics (P. Tapaswi et al., 2015).

Imaging and Radioligands

The synthesis and evaluation of substituted imidazo[1,2-a]pyridines and pyrazolo[1,5-a]pyrimidines, structurally related to the compound of interest, for the study of peripheral benzodiazepine receptors using positron emission tomography (PET), underscore the importance of these molecules in developing imaging agents for neurodegenerative disorders (C. Fookes et al., 2008).

properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClFN3O3S/c1-2-9-26-20(28)19-18(13-5-3-4-6-16(13)29-19)25-21(26)30-11-17(27)24-12-7-8-15(23)14(22)10-12/h3-8,10H,2,9,11H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRXCKUQVGIECFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NC4=CC(=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-fluorophenyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide

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